1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol

Enzyme inhibition UDP-glucuronosyltransferase Drug metabolism

The compound 1,1,4,7-tetramethyl-2,3,4,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol, commonly known as (-)-Globulol (CAS 489-41-8), is a tricyclic sesquiterpenoid alcohol belonging to the 5,10-cycloaromadendrane structural subclass. It occurs as a major constituent in essential oils of Eucalyptus globulus and numerous other aromatic plants, exhibiting a stereochemically rigid hydroazulene scaffold with a tertiary alcohol at the C-4 position.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 489-41-8
Cat. No. B158503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol
CAS489-41-8
Synonyms1,1,4,7-tetramethyldecahydro-1H-cyclopropa(e)azulen-4-ol
globulol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2C1C3C(C3(C)C)CCC2(C)O
InChIInChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3
InChIKeyAYXPYQRXGNDJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Globulol (CAS 489-41-8) Product Guide: A Rare 5,10-Cycloaromadendrane Sesquiterpene Alcohol for Antimicrobial and Enzyme Inhibition Research


The compound 1,1,4,7-tetramethyl-2,3,4,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol, commonly known as (-)-Globulol (CAS 489-41-8), is a tricyclic sesquiterpenoid alcohol belonging to the 5,10-cycloaromadendrane structural subclass [1]. It occurs as a major constituent in essential oils of Eucalyptus globulus and numerous other aromatic plants, exhibiting a stereochemically rigid hydroazulene scaffold with a tertiary alcohol at the C-4 position [2]. This constrained architecture distinguishes globulol from more flexible sesquiterpene alcohols such as farnesol or nerolidol, and forms the basis for its differential macromolecular recognition in enzyme-based assays [3].

Why Generic Substitution Fails for Globulol (CAS 489-41-8): The Critical Role of the Cyclopropane-Ring Scaffold in Target-Specific Interactions


The 5,10-cycloaromadendrane skeleton of globulol incorporates a fused cyclopropane ring that imposes severe conformational restriction, fundamentally altering its binding geometry at the active site of human UDP-glucuronosyltransferase (UGT) 2B7 [1]. In a head-to-head eudismic analysis across six tricyclic sesquiterpenoid alcohol epimers, the competitive inhibition constant (K_ic) for globulol was 5.4 µM, which differs by over 100-fold from longifolol (K_ic = 23 nM) despite their shared sesquiterpenoid alcohol classification [2]. This demonstrates that in-class compounds cannot be interchanged without altering pharmacological outcomes, particularly when the target protein is sensitive to both scaffold topology and C-4 hydroxyl stereochemistry [1].

Globulol (CAS 489-41-8) Specific Quantitative Evidence: Direct Comparator Data for Scientific Selection


UGT2B7 Competitive Inhibition: Globulol vs. Epiglobulol, Cedrol, and Longifolol in the Same Assay

In a direct head-to-head eudismic analysis, globulol and five structurally related tricyclic sesquiterpenoid alcohols were evaluated for competitive inhibition of recombinant human UGT2B7 under identical conditions [1]. Globulol exhibited a competitive inhibition constant (K_ic) of 5.4 µM, while its C-4 epimer epiglobulol gave a K_ic of 4.0 µM, cedrol 0.15 µM, epicedrol 0.21 µM, and the longifolol/isolongifolol pair achieved 23 nM and 26 nM, respectively [1]. The 1.35-fold difference between globulol and epiglobulol confirms that the spatial orientation of the C-4 hydroxyl group exerts only a modest influence on enzyme affinity for this scaffold, whereas the overall hydrocarbon framework drives the ~235-fold potency gap relative to longifolol [1].

Enzyme inhibition UDP-glucuronosyltransferase Drug metabolism

UGT2B7-Catalyzed Glucuronidation Rate: Globulol vs. Epiglobulol Stereochemical Discrimination

Beyond binding affinity, Bichlmaier et al. reported large differences in the rates at which epimeric pairs were conjugated by UGT2B7 [1]. The glucuronidation rate for globulol was distinguishable from epiglobulol, demonstrating that the spatial arrangement of the C-4 hydroxyl group controls the catalytic turnover step even though it has negligible impact on ground-state binding (K_ic of 5.4 vs. 4.0 µM) [1]. This kinetic discrimination was further validated when a methyl group was introduced into the side chain of isolongifolol and longifolol, reducing glucuronidation rate by >88%, confirming that steric bulk around the reactive hydroxyl modulates catalysis [1].

Stereochemistry Glucuronidation Drug conjugation

Antifungal Activity: Globulol Against Phytopathogenic Fungi with Quantitative IC50 Values

Tan et al. (2008) isolated pure globulol from Eucalyptus globulus fruits and determined its antifungal activity via mycelial growth inhibition against a panel of phytopathogenic fungi [1]. The median effective inhibitory concentration (IC50) values were: Venturia pirina 21.8 µg/mL, Alternaria solani 47.1 µg/mL, Fusarium graminearum 53.4 µg/mL, Rhizoctonia solani 56.9 µg/mL, and Fusarium oxysporum f.sp. niverum 114.3 µg/mL [1]. While no direct side-by-side comparator data exist for other pure sesquiterpenes in this specific study, the 5.2-fold potency range across fungal species (21.8–114.3 µg/mL) provides a reproducible quantitative baseline for cross-study benchmarking [1].

Antifungal Agricultural fungicide Phytopathology

Antibacterial Activity: Globulol Against Xanthomonas vesicatoria and Bacillus subtilis

Using an MTT-colorimetric assay, Tan et al. (2008) determined the antibacterial IC50 values of pure globulol against Xanthomonas vesicatoria and Bacillus subtilis as 158.0 µg/mL and 737.2 µg/mL, respectively [1]. This represents a 4.7-fold selectivity window between a Gram-negative plant pathogen and a Gram-positive soil bacterium [1]. In the absence of direct comparator data for other purified sesquiterpene alcohols in this specific study, these two values serve as standardized reference points for cross-study evaluation of globulol's antibacterial profile relative to other natural product antimicrobials [1].

Antibacterial Bactericide Microbiology

Enantiomeric Identity and Scaffold Constraint: (+)-Globulol vs. (-)-Globulol X-ray Confirmation

The absolute configuration of the globulol scaffold has been unambiguously established by X-ray diffraction analysis, with (+)-globulol identified as the major tricyclic hydroazulene sesquiterpene from Angelica sylvestris roots [1]. This contrasts with the more commonly sourced (-)-globulol from Eucalyptus species [2]. The crystallographic data confirm that the 5,10-cycloaromadendrane scaffold containing the fused cyclopropane ring is structurally distinct from the related aromadendrane skeleton lacking the C5-C10 cyclization, and from other tricyclic sesquiterpenoid scaffolds such as the cedrane or longifolane systems [1][3].

Stereochemistry X-ray crystallography Natural product identity

Chromatographic Retention Index: Globulol Differentiation from Co-occurring Sesquiterpene Alcohols

Globulol exhibits a characteristic GC retention index (RI) that enables its unambiguous chromatographic separation from structurally similar sesquiterpene alcohols that frequently co-occur in essential oils [1]. In standard GC-MS analyses of Eucalyptus and other essential oils, globulol is routinely resolved from viridiflorol, spathulenol, ledol, and α-cadinol, each of which possesses distinct RI values on both polar and non-polar columns [1]. This chromatographic orthogonality is essential for quality control of globulol reference standards and for accurate quantification in complex natural product matrices [1].

GC-MS identification Retention index Quality control

Globulol (CAS 489-41-8) Research and Industrial Application Scenarios Based on Verified Differential Evidence


UGT2B7 Isoform-Selective Inhibitor Development and Drug–Drug Interaction Studies

Globulol's quantitatively defined UGT2B7 competitive inhibition constant (K_ic = 5.4 µM) positions it as a specific intermediate-affinity reference inhibitor for UGT2B7-related drug metabolism studies [1]. Unlike longifolol (K_ic = 23 nM) which achieves near-complete inhibition at low concentrations, globulol provides a graded inhibitory effect that may be preferable when partial UGT2B7 modulation is desired, such as in drug-drug interaction assays where complete enzyme blockade would mask substrate-dependent effects [1]. The distinct glucuronidation rate of globulol compared to its epimer epiglobulol further allows researchers to probe how C-4 stereochemistry influences UGT2B7 catalytic turnover independently of binding affinity [1].

Phytopathogenic Fungicide Discovery: Globulol as a Quantitative Baseline Compound

The antifungal IC50 dataset established by Tan et al. (2008) against five phytopathogenic fungi (V. pirina 21.8 µg/mL, A. solani 47.1 µg/mL, F. graminearum 53.4 µg/mL, R. solani 56.9 µg/mL, F. oxysporum f.sp. niverum 114.3 µg/mL) provides a reproducible quantitative framework for agricultural fungicide screening programs [2]. Researchers can use globulol as a reference compound to benchmark new synthetic or natural product-derived antifungal candidates against a sesquiterpene alcohol with documented species-specific potency [2]. The 5.2-fold intra-panel potency range also enables dose-response calibration across fungal species with varying intrinsic sensitivity [2].

Essential Oil Standardization and GC-MS Phytochemical Fingerprinting

Globulol's unique GC retention index and its presence as a major constituent in Eucalyptus globulus and other commercially important essential oils make it a critical reference standard for botanical authentication and quality control [3]. The X-ray-confirmed absolute configuration ensures that procurement of the correct enantiomer supports accurate chromatographic identification, particularly when distinguishing globulol from co-eluting or closely eluting sesquiterpene alcohols such as viridiflorol and spathulenol in complex essential oil matrices [3].

Structure–Activity Relationship Studies on Tricyclic Sesquiterpenoid Scaffolds

Globulol serves as a structurally defined 5,10-cycloaromadendrane scaffold representative in systematic SAR campaigns investigating how tricyclic sesquiterpenoid topology influences biological target engagement [1][4]. The availability of directly comparable K_ic data across globulol (5,10-cycloaromadendrane), cedrol (cedrane), and longifolol (longifolane) from the same UGT2B7 assay system enables researchers to deconvolve the contributions of scaffold architecture, hydroxyl position, and stereochemistry to enzyme inhibition potency [1]. This makes globulol an essential procurement target for any laboratory systematically mapping the pharmacophoric requirements of tricyclic sesquiterpenoid alcohol–protein interactions [1].

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